molecular formula C12H14F6N4O7 B6172737 2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]acetic acid, bis(trifluoroacetic acid) CAS No. 170384-11-9

2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]acetic acid, bis(trifluoroacetic acid)

Cat. No.: B6172737
CAS No.: 170384-11-9
M. Wt: 440.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]acetic acid, bis(trifluoroacetic acid) is a complex organic compound that contains an imidazole ring, an amino group, and a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole ring. One common method is the condensation of an appropriate amine with a carboxylic acid derivative to form the imidazole core

Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification techniques to ensure high yield and purity. The specific methods would depend on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The imidazole ring is a key component in many biological molecules, and this compound could be used in the study of biological processes.

  • Medicine: It may have potential as a pharmaceutical intermediate or in drug discovery.

  • Industry: Its unique properties could be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in pharmaceuticals, it might interact with specific molecular targets or pathways in the body. The imidazole ring, in particular, is known to interact with various enzymes and receptors.

Comparison with Similar Compounds

  • Imidazole derivatives: Other compounds containing imidazole rings, such as histamine and histamine analogs.

  • Amino acids: Compounds with similar amino acid structures, such as glycine and alanine.

Uniqueness: This compound is unique due to the presence of both the imidazole ring and the trifluoroacetic acid moiety, which can impart distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

170384-11-9

Molecular Formula

C12H14F6N4O7

Molecular Weight

440.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.